

Amisulpride N-oxide (CAS: 71676-01-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amisulpride N-oxide

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Abstract

Amisulpride N-oxide (CAS No. 71676-01-2) is a primary metabolite and a significant transformation product of the second-generation antipsychotic drug Amisulpride. It is formed through oxidative processes, including biological metabolism, photodegradation, and ozonation in water treatment.[1] This technical guide provides a comprehensive overview of the available scientific data on **Amisulpride N-oxide**, including its physicochemical properties, spectroscopic characterization, and formation pathways. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented to support research and development activities. Current evidence indicates that **Amisulpride N-oxide** is a pharmacologically inactive metabolite, lacking the dopamine D2/D3 receptor affinity of its parent compound.[2]

Chemical and Physical Properties

Amisulpride N-oxide is a derivative of Amisulpride, characterized by the addition of an oxygen atom to the nitrogen of the pyrrolidine ring. While comprehensive experimental data for the N-oxide is not widely published, its basic properties have been established. For comparative purposes, the properties of the parent compound, Amisulpride, are also provided.

Property	Amisulpride N-oxide	Amisulpride (Parent Compound)
CAS Number	71676-01-2[3]	71675-85-9[4]
Molecular Formula	C ₁₇ H ₂₇ N ₃ O ₅ S[3]	C ₁₇ H ₂₇ N ₃ O ₄ S[2]
Molecular Weight	385.48 g/mol	369.5 g/mol [2]
IUPAC Name	4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide	4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide[2]
Melting Point	Data not available	126-127 °C[2]
pKa (basic)	Data not available	9.37[2]
logP	Data not available	1.06[2]
Solubility	Slightly soluble in chloroform and methanol.[1]	Insoluble in water.[2]
Appearance	Solid[1]	White to off-white crystalline powder.[5]

Spectroscopic Data

Characterization of **Amisulpride N-oxide** is crucial for its identification as a metabolite, impurity, or environmental degradant.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for identifying and quantifying **Amisulpride N-oxide**. The protonated molecule [M+H]⁺ is observed at m/z 386, corresponding to the addition of an oxygen atom to the Amisulpride molecule (m/z 370).

- **MS² Spectrum:** A representative MS² spectrum for **Amisulpride N-oxide** can be found in spectral databases such as SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While published ^1H and ^{13}C NMR spectra for **Amisulpride N-oxide** are not readily available, the N-oxidation of the pyrrolidine ring would be expected to induce significant downfield shifts for the protons and carbons adjacent to the nitrogen atom compared to the parent Amisulpride molecule, due to the deshielding effect of the N-oxide group.

Infrared (IR) Spectroscopy

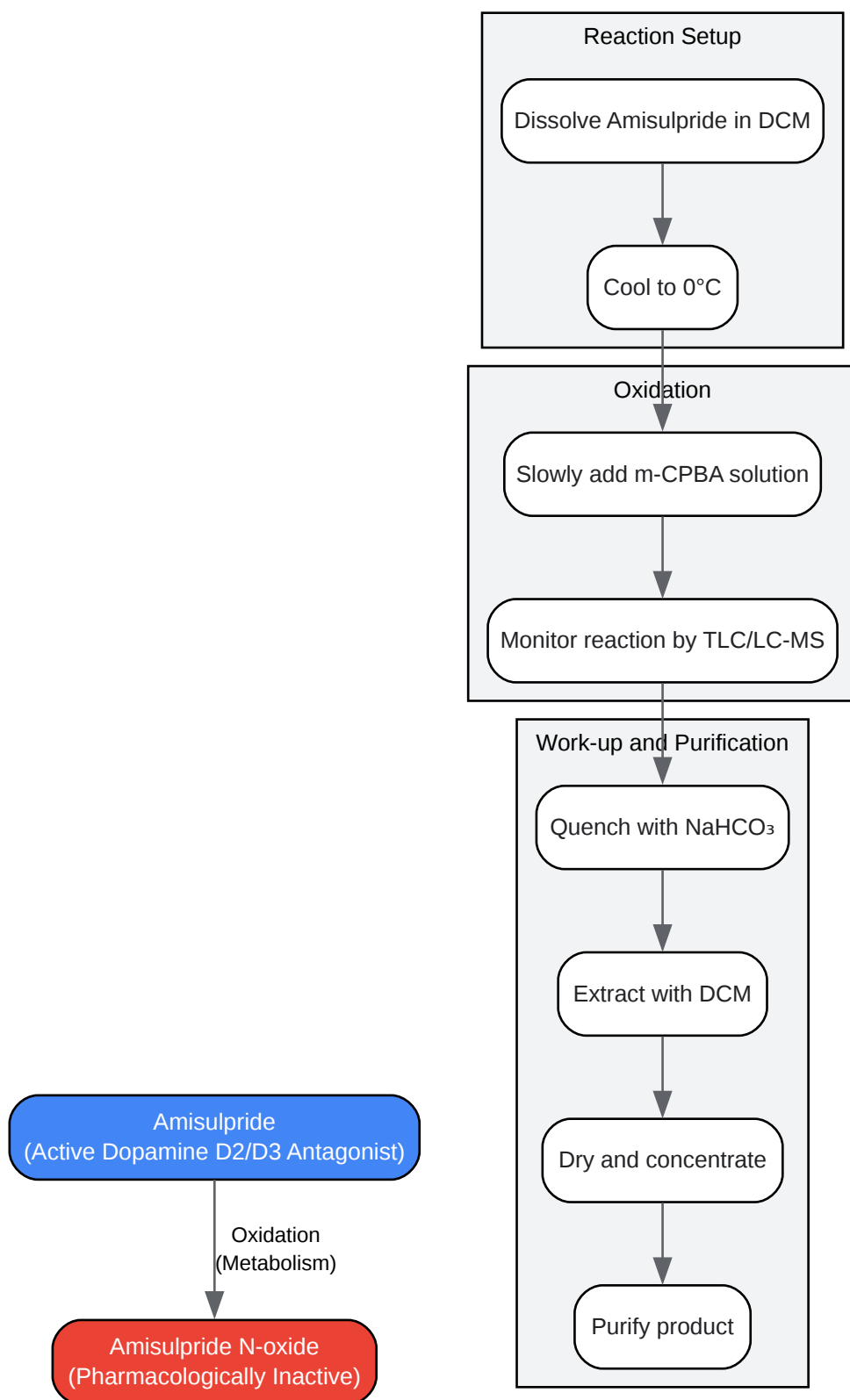
An IR spectrum of **Amisulpride N-oxide** would be expected to show characteristic peaks for the functional groups present in the molecule, including N-H stretching of the primary amine, C=O stretching of the amide, and S=O stretching of the sulfone group. A notable feature would be the N-O stretching vibration, which typically appears in the region of $950\text{--}970\text{ cm}^{-1}$ for tertiary amine N-oxides.

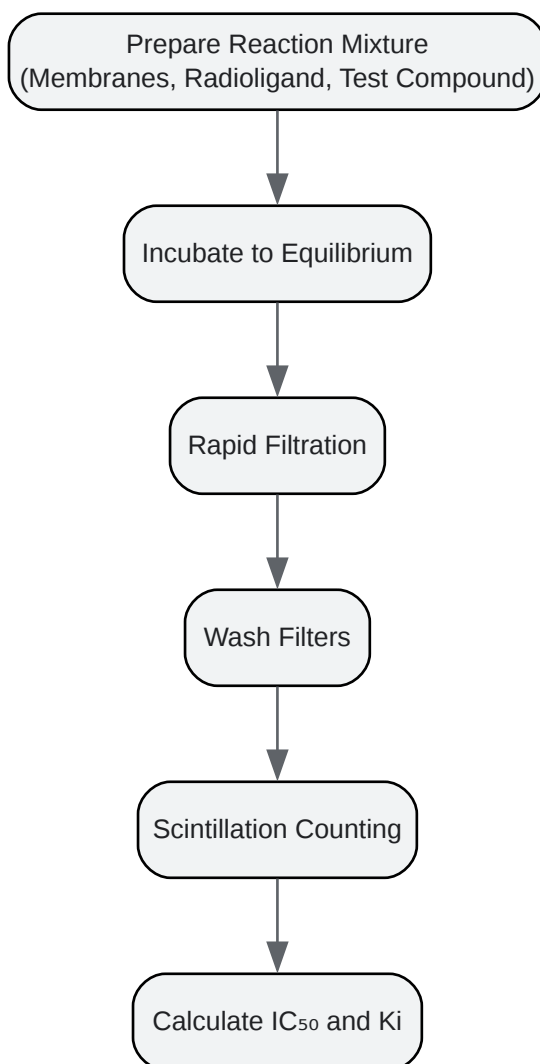
Formation and Synthesis

Amisulpride N-oxide is not synthesized for therapeutic purposes but is formed through several oxidative pathways. It is also available as a chemical standard for analytical and research purposes.^[6]

Metabolic Pathway

Amisulpride undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged. Two identified metabolites are formed through de-ethylation and oxidation, with the latter yielding **Amisulpride N-oxide**. These metabolites are considered pharmacologically inactive and constitute a small fraction of the administered dose.^[2]





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- To cite this document: BenchChem. [Amisulpride N-oxide (CAS: 71676-01-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602156#amisulpride-n-oxide-cas-number-71676-01-2]

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